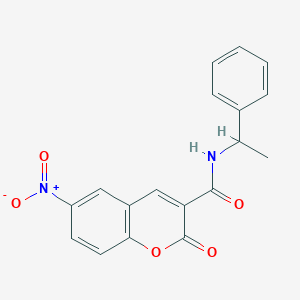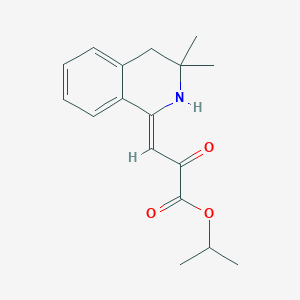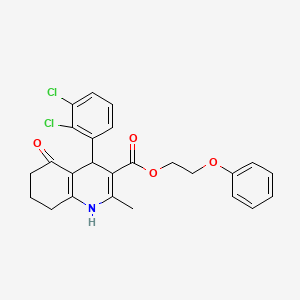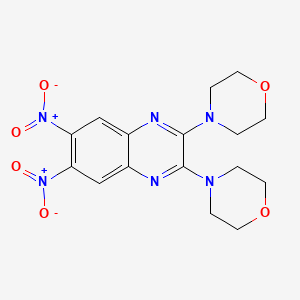
6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of chromene derivatives and has shown promising results in various research studies.
Mecanismo De Acción
The exact mechanism of action of 6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to modulate the expression of certain genes that play a role in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide has several biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are known to contribute to the development and progression of various diseases. It has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In addition, it has shown neuroprotective effects by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide in lab experiments include its potential as a therapeutic agent in various diseases, its anti-inflammatory and antioxidant properties, and its ability to induce apoptosis in cancer cells. However, its limitations include the lack of understanding of its exact mechanism of action and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
For research on 6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide include further studies to determine its exact mechanism of action, its safety and efficacy in humans, and its potential as a therapeutic agent in various diseases. In addition, research could focus on developing new derivatives of this compound with improved properties and efficacy. Furthermore, studies could be conducted to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide involves the reaction of 3-acetyl-4-hydroxy-2H-chromen-2-one with 1-phenylethylamine in the presence of nitric acid. The resulting compound is then converted to its amide form using acetic anhydride. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
Research studies have shown that 6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide has potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, it has shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-nitro-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11(12-5-3-2-4-6-12)19-17(21)15-10-13-9-14(20(23)24)7-8-16(13)25-18(15)22/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCBSMMJMCNSKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-nitro-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(3,4-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B4963461.png)

![5-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4963484.png)
![5-(5-bromo-2-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4963500.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963505.png)


![benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate](/img/structure/B4963521.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-N,N-dimethylaniline](/img/structure/B4963527.png)
![2-cyclopentyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4963534.png)
![2-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4963555.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyrimidinylacetamide](/img/structure/B4963566.png)

![4,4'-[1,4-piperazinediylbis(3-oxo-3,1-propanediyl)]bis(2,6-di-tert-butylphenol)](/img/structure/B4963580.png)